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Introduction

Envonalkib (also known as TQ-B3139 or CT-711) is a potent, second-generation small
molecule tyrosine kinase inhibitor (TKI).[1] It primarily targets Anaplastic Lymphoma Kinase
(ALK), ROS1, and c-Met, which are key drivers in certain types of cancer, most notably Non-
Small Cell Lung Cancer (NSCLC).[1][2] Developed by Chia Tai Tianging Pharmaceutical Group,
Envonalkib has demonstrated significant anti-tumor activity in clinical trials, outperforming first-
generation inhibitors like crizotinib, particularly in patients with ALK-positive NSCLC.[3][4][5] Its
ability to penetrate the blood-brain barrier also makes it a promising agent for treating and
preventing brain metastases.[3]

These application notes provide a comprehensive guide for the utilization of Envonalkib in
preclinical in vivo mouse models of cancer, offering recommended starting concentrations,
detailed experimental protocols, and an overview of its mechanism of action.

Mechanism of Action

Envonalkib exerts its anti-tumor effects by inhibiting the phosphorylation of key signaling
proteins. By binding to the ATP-binding pocket of ALK, ROS1, and c-Met, Envonalkib blocks
their kinase activity, thereby inhibiting downstream signaling pathways crucial for cancer cell
proliferation, survival, and migration.[1]
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Signaling Pathways Inhibited by Envonalkib

Envonalkib's therapeutic efficacy stems from its ability to simultaneously block multiple
oncogenic signaling cascades. The primary pathways affected are:

e ALK Signaling Pathway: In cancers like ALK-positive NSCLC, a chromosomal rearrangement
leads to the fusion of the ALK gene with another gene (e.g., EML4), resulting in a
constitutively active ALK fusion protein. This drives downstream pathways such as the RAS-
RAF-MEK-ERK (MAPK), PI3BK-AKT-mTOR, and JAK-STAT pathways, promoting cell
proliferation and survival. Envonalkib directly inhibits the kinase activity of the ALK fusion
protein, shutting down these oncogenic signals.

e ROSI1 Signaling Pathway: Similar to ALK, chromosomal rearrangements involving the ROS1
gene can lead to fusion proteins with constitutive kinase activity. These fusion proteins
activate similar downstream signaling pathways as ALK, including the PI3K-AKT-mTOR and
MAPK pathways. Envonalkib's inhibition of ROS1 kinase activity is beneficial in cancers
driven by these fusions.

e c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, Hepatocyte
Growth Factor (HGF), play a role in tumor growth, invasion, and metastasis. Aberrant c-Met
signaling can be a primary oncogenic driver or a mechanism of acquired resistance to other
targeted therapies. Envonalkib's ability to inhibit c-Met can overcome this resistance
mechanism and provide broader anti-tumor activity.
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Recommended Concentration of Envonalkib for In
Vivo Mouse Models

While specific preclinical data on the dosage of Envonalkib in mouse models is not extensively
published, based on standard practices for TKls in xenograft models, a starting dose range is
recommended for efficacy studies. It is crucial to perform a dose-range-finding study to
determine the Maximum Tolerated Dose (MTD) in the specific mouse strain and tumor model

being used.

Table 1: Recommended Starting Doses for Envonalkib in Mouse Models
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Parameter

Recommendation

Notes

Starting Dose Range

25 - 100 mg/kg

To be administered orally (p.o.)

Dosing Frequency

Once or twice daily (QD or
BID)

Dependent on
pharmacokinetic and

tolerability studies

Administration Route

Oral gavage (p.o.)

Most common route for

preclinical TKI studies

Formulation Vehicle

0.5% (w/v) methylcellulose in

sterile water

A common vehicle for oral
administration of hydrophobic

compounds

Experimental Protocols

The following are detailed protocols for key experiments involving the use of Envonalkib in in

vivo mouse models.

Protocol 1: Determination of Maximum Tolerated Dose

(MTD)

Objective: To determine the highest dose of Envonalkib that can be administered without

causing dose-limiting toxicity.

Materials:

Envonalkib

Procedure:

Oral gavage needles

Vehicle (e.g., 0.5% methylcellulose)

Standard animal housing and monitoring equipment

6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
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e Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the
start of the experiment.

e Group Allocation: Randomly assign mice to several dose groups (e.g., 25, 50, 100, 150
mg/kg) and a vehicle control group (n=3-5 mice per group).

o Drug Preparation: Prepare fresh formulations of Envonalkib in the chosen vehicle on each
day of dosing.

e Dosing: Administer Envonalkib or vehicle via oral gavage once or twice daily for a
predetermined period (e.g., 14-21 days).

e Monitoring: Monitor the mice daily for clinical signs of toxicity, including changes in body
weight, behavior, posture, and grooming. Body weight should be recorded at least three
times per week.

o Endpoint: The MTD is defined as the highest dose that does not result in greater than 20%
body weight loss or significant clinical signs of toxicity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Envonalkib in a subcutaneous xenograft
mouse model.

Materials:

o Cancer cell line with known ALK, ROS1, or c-Met alterations (e.g., H3122, H2228 for ALK;
HCC78 for ROS1)

e 6-8 week old immunocompromised mice

» Matrigel (optional, for enhancing tumor take rate)
o Calipers for tumor measurement

« Envonalkib and vehicle

Procedure:
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Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 1076
cells in 100-200 uL of PBS or media, with or without Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x
Width"2) / 2.

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm”3), randomize
the mice into treatment and control groups (n=8-10 mice per group).

Treatment: Begin treatment with Envonalkib at the predetermined dose(s) and schedule,
alongside a vehicle control group.

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

Endpoint: The study can be terminated when tumors in the control group reach a
predetermined maximum size, or after a fixed duration. At the endpoint, tumors can be
excised, weighed, and processed for further analysis (e.g., histology, western blotting).
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Data Presentation

All quantitative data from the in vivo studies should be summarized in tables for clear

comparison.

Table 2: Example of Data Presentation for an In Vivo Efficacy Study

Mean
Tumor Tumor Mean Body
Treatment Dose Dosing Volume at Growth Weight
Group (mgl/kg) Schedule Endpoint Inhibition Change (%)
(mm3) £ (%) + SEM
SEM
Vehicle
QD 0
Control
Envonalkib 25 QD
Envonalkib 50 QD
Envonalkib 100 QD
Conclusion

Envonalkib is a promising TKI with potent activity against ALK, ROS1, and c-Met driven

cancers. The protocols and recommendations provided here serve as a guide for researchers

to design and execute robust in vivo studies to further evaluate its therapeutic potential. It is

imperative to perform careful dose-finding studies and to tailor the experimental design to the

specific research question and mouse model being utilized.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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